molecular formula C27H25ClN4O3 B13369248 8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Cat. No.: B13369248
M. Wt: 489.0 g/mol
InChI Key: HQAMBCKVKFBTEP-VMPITWQZSA-N
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Description

8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-b][1,5]benzoxazepines, which are known for their diverse biological activities. This compound features a unique structure that includes a piperazine ring, a cinnamyl group, and a pyridobenzoxazepine core, making it a subject of interest in medicinal chemistry and pharmacological research.

Preparation Methods

The synthesis of 8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

8-chloro-6-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

8-chloro-6-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C27H25ClN4O3/c28-21-10-11-24-23(18-21)32(27(34)22-9-4-12-29-26(22)35-24)19-25(33)31-16-14-30(15-17-31)13-5-8-20-6-2-1-3-7-20/h1-12,18H,13-17,19H2/b8-5+

InChI Key

HQAMBCKVKFBTEP-VMPITWQZSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC5=C(C3=O)C=CC=N5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC5=C(C3=O)C=CC=N5

Origin of Product

United States

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